molecular formula C22H25NO4 B214300 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214300
M. Wt: 367.4 g/mol
InChI Key: OWZPTQZEPCQQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It is also known as GW501516 or Endurobol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, sports, and research.

Mechanism of Action

1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by activating PPARδ, a nuclear receptor that plays a critical role in various biological processes such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in an increase in endurance and energy expenditure.
Biochemical and Physiological Effects:
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and stamina in athletes, improve lipid metabolism, and reduce inflammation. It has also been shown to have potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia.

Advantages and Limitations for Lab Experiments

1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a valuable tool for studying the role of PPARδ in various biological processes. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to study its potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia. Another direction is to investigate its potential use as a performance-enhancing drug in sports. Additionally, there is a need for further research on the potential adverse effects of this compound and its optimal dosing for different applications.

Synthesis Methods

The synthesis of 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of indole-3-carboxylic acid with butyl isocyanate, followed by the reaction with ethyl 4-bromobenzoate and sodium hydride. The final product is purified using column chromatography to obtain pure 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicine, sports, and research. In medicine, it has been shown to have potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia. In sports, it has been used as a performance-enhancing drug due to its ability to increase endurance and stamina. In research, it has been used as a tool to study the role of peroxisome proliferator-activated receptor delta (PPARδ) in various biological processes.

properties

Product Name

1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C22H25NO4/c1-3-5-14-23-19-9-7-6-8-18(19)22(26,21(23)25)15-20(24)16-10-12-17(13-11-16)27-4-2/h6-13,26H,3-5,14-15H2,1-2H3

InChI Key

OWZPTQZEPCQQNO-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O

Origin of Product

United States

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